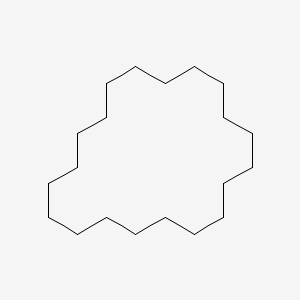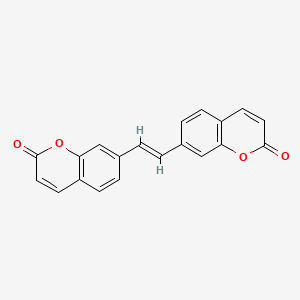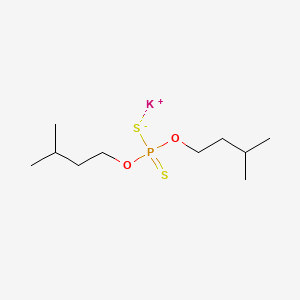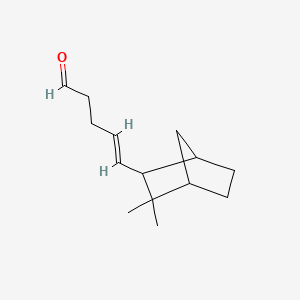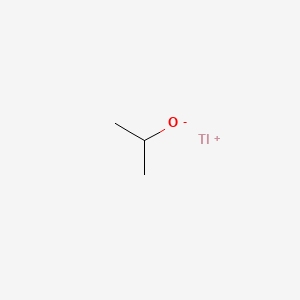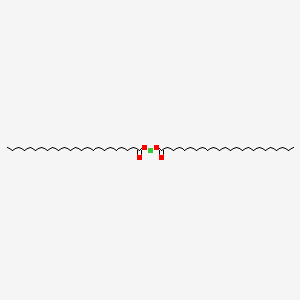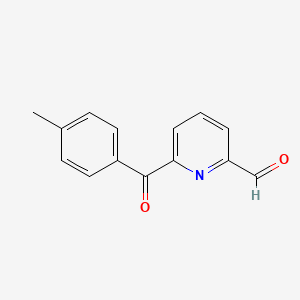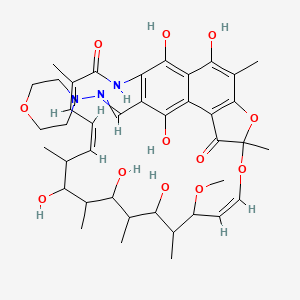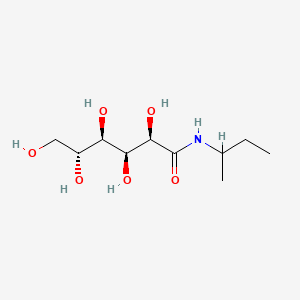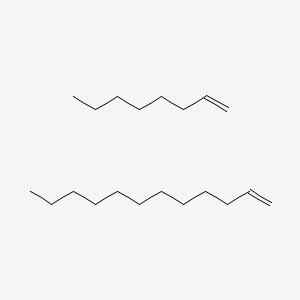
Dodec-1-ene;oct-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodec-1-ene: and oct-1-ene are both alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. Dodec-1-ene has a molecular formula of C12H24, while oct-1-ene has a molecular formula of C8H16. These compounds are classified as alpha-olefins due to the position of the double bond at the alpha (first) carbon atom. Alpha-olefins are known for their high reactivity, making them valuable in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Dodec-1-ene: It is commonly produced by the oligomerization of ethylene. In the Shell Higher Olefin Process (SHOP), a nickel catalyst is employed.
Oct-1-ene: Similar to dodec-1-ene, oct-1-ene is also produced through the oligomerization of ethylene. The process involves the use of catalysts such as nickel or aluminium-based compounds to promote the formation of the desired alpha-olefin.
Industrial Production Methods: Both dodec-1-ene and oct-1-ene are produced on an industrial scale using processes like the Shell Higher Olefin Process (SHOP) and other proprietary methods developed by companies like Gulf and Ethyl Corporations .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Both dodec-1-ene and oct-1-ene can undergo oxidation reactions to form epoxides or alcohols. Common oxidizing agents include peracids and osmium tetroxide.
Reduction: These alkenes can be reduced to their corresponding alkanes using hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Substitution: Halogenation reactions can occur where halogens like chlorine or bromine add across the double bond to form dihalides.
Common Reagents and Conditions:
Oxidation: Peracids (e.g., m-chloroperbenzoic acid), osmium tetroxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens (chlorine, bromine) in the presence of light or heat.
Major Products Formed:
Oxidation: Epoxides, alcohols.
Reduction: Alkanes.
Substitution: Dihalides.
Wissenschaftliche Forschungsanwendungen
Chemie: : Dodec-1-en und Oct-1-en werden als Zwischenprodukte bei der Synthese verschiedener Chemikalien verwendet, darunter Tenside, Schmierstoffe und Polymere . Biologie : Diese Verbindungen werden auf ihre potenzielle Verwendung in biologischen Systemen untersucht, insbesondere bei der Entwicklung von biobasierten Materialien. Medizin : Es werden laufend Forschungsarbeiten durchgeführt, um die Verwendung dieser Alkene in Medikamententrägersystemen und als Bausteine für Pharmazeutika zu untersuchen. Industrie : Dodec-1-en und Oct-1-en werden häufig bei der Produktion von Waschmitteln, synthetischen Schmierstoffen und als Comonomere in Polymerisationsreaktionen verwendet .
Wirkmechanismus
Die Reaktivität von Dodec-1-en und Oct-1-en ist hauptsächlich auf das Vorhandensein der Kohlenstoff-Kohlenstoff-Doppelbindung zurückzuführen. Diese Doppelbindung kann an verschiedenen chemischen Reaktionen teilnehmen, wie z. B. Addition, Oxidation und Polymerisation. Die beteiligten molekularen Ziele und Pfade hängen von der spezifischen Reaktion und den verwendeten Bedingungen ab. Beispielsweise öffnet sich die Doppelbindung in Polymerisationsreaktionen, um langkettige Polymere zu bilden, während sie in Oxidationsreaktionen mit Oxidationsmitteln reagiert, um Epoxide oder Alkohole zu bilden .
Wirkmechanismus
The reactivity of dodec-1-ene and oct-1-ene is primarily due to the presence of the carbon-carbon double bond. This double bond can participate in various chemical reactions, such as addition, oxidation, and polymerization. The molecular targets and pathways involved depend on the specific reaction and conditions used. For example, in polymerization reactions, the double bond opens up to form long-chain polymers, while in oxidation reactions, the double bond reacts with oxidizing agents to form epoxides or alcohols .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen: : Andere Alpha-Olefine wie Hex-1-en, Non-1-en und Undec-1-en teilen aufgrund des Vorhandenseins der in Alpha-Position befindlichen Doppelbindung ähnliche chemische Eigenschaften und Reaktivität . Einzigartigkeit : Dodec-1-en und Oct-1-en sind in ihren spezifischen Kettenlängen einzigartig, die ihre physikalischen Eigenschaften und ihre Eignung für verschiedene Anwendungen beeinflussen. Beispielsweise ist Dodec-1-en mit seiner längeren Kohlenstoffkette besser geeignet für die Herstellung von Waschmitteln und synthetischen Schmierstoffen, während Oct-1-en häufig als Comonomer in Polymerisationsreaktionen verwendet wird .
Eigenschaften
CAS-Nummer |
173994-80-4 |
|---|---|
Molekularformel |
C20H40 |
Molekulargewicht |
280.5 g/mol |
IUPAC-Name |
dodec-1-ene;oct-1-ene |
InChI |
InChI=1S/C12H24.C8H16/c1-3-5-7-9-11-12-10-8-6-4-2;1-3-5-7-8-6-4-2/h3H,1,4-12H2,2H3;3H,1,4-8H2,2H3 |
InChI-Schlüssel |
UWLFCAUZOBRWNV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC=C.CCCCCCC=C |
Physikalische Beschreibung |
Liquid |
Verwandte CAS-Nummern |
111256-18-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






